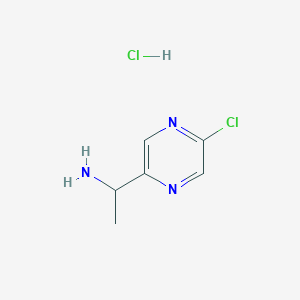
1-(5-Chloropyrazin-2-yl)ethanamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antibacterial and Antioxidant Activities
Compounds synthesized from pyrazine derivatives, similar in structure to 1-(5-Chloropyrazin-2-yl)ethanamine;hydrochloride, have been evaluated for their antibacterial and antioxidant properties. For instance, novel substituted 2-pyrazoline and pyrazole derivatives have shown significant in vitro antibacterial activities against both Gram-positive and negative strains, along with 29–67% antioxidant activities determined through the DPPH free radical method (Kitawat & Singh, 2014). This suggests potential applications in developing new antimicrobial and antioxidant agents.
Catalysis and Synthesis of Heterocycles
Research has also focused on the use of pyrazine derivatives in catalysis and the synthesis of various heterocycles. A titanium catalyst developed for the hydrohydrazination of alkynes with monosubstituted hydrazines, leading to a variety of heterocycles including pyrazoles and hydropyridazines, illustrates the compound's utility in organic synthesis and the potential for creating complex molecules (Banerjee et al., 2008).
Antitubercular Agents
A series of pyrazoline derivatives containing a furan nucleus have been synthesized and screened for their antitubercular activity. This research highlights the potential use of pyrazine-related compounds in the development of new treatments for tuberculosis (Bhoot et al., 2011).
Anti-inflammatory and Anticonvulsant Activities
Novel benzofuran derivatives starting from naturally occurring visnagin have been prepared, displaying significant anti-inflammatory, analgesic, and anticonvulsant activities. This suggests the versatility of pyrazine derivatives in synthesizing compounds with potential therapeutic applications (El-Sawy et al., 2014).
Multifunctional Biocides
Certain derivatives, such as 2-(Decylthio)ethanamine hydrochloride, have been identified as multifunctional biocides with broad-spectrum activity against bacteria, fungi, and algae, as well as biofilm and corrosion inhibition properties. This showcases the application of pyrazine derivatives in industrial water systems and materials protection (Walter & Cooke, 1997).
Propriétés
IUPAC Name |
1-(5-chloropyrazin-2-yl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3.ClH/c1-4(8)5-2-10-6(7)3-9-5;/h2-4H,8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIYTXHJXYEOAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=C(C=N1)Cl)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloropyrazin-2-yl)ethanamine;hydrochloride | |
CAS RN |
2408972-97-2 |
Source


|
| Record name | 1-(5-chloropyrazin-2-yl)ethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-(sec-butyl)phenoxy)propan-2-ol dihydrochloride](/img/structure/B2591382.png)
![7-(3,4-dichlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2591385.png)
![7-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)

![L-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 2-propenyl ester](/img/structure/B2591390.png)
![2-[(2,5-difluorophenyl)methylsulfanyl]-N-(furan-2-ylmethyl)-4-oxo-3-pentylquinazoline-7-carboxamide](/img/structure/B2591391.png)
![(2E)-N-benzyl-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enamide](/img/structure/B2591392.png)
![2-[4-(2-Aminoethoxy)phenyl]acetamide](/img/structure/B2591393.png)

![2-methyl-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B2591395.png)
![2,3-dimethoxy-N-(2-methylbenzo[d]thiazol-5-yl)benzamide](/img/structure/B2591397.png)
![2-{6-[(4-Chlorophenyl)sulfanyl]-3-pyridazinyl}-2-phenylacetonitrile](/img/structure/B2591398.png)
![N-(4-methoxyphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2591403.png)
